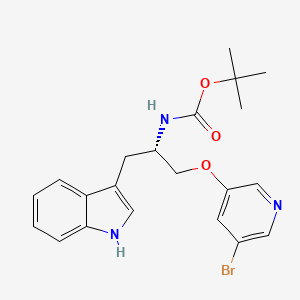
benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a benzyl group, a thiazole ring, and an aminohexyl chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Aminohexyl Chain Introduction: The aminohexyl chain can be introduced through nucleophilic substitution reactions, where an appropriate hexylamine derivative reacts with the thiazole intermediate.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the aminohexyl-thiazole intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate involves its interaction with specific molecular targets. The thiazole ring and aminohexyl chain allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog without the thiazole ring and aminohexyl chain.
Thiazole derivatives: Compounds containing the thiazole ring but lacking the carbamate group.
Aminohexyl carbamates: Compounds with the aminohexyl chain and carbamate group but without the thiazole ring.
Uniqueness
Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate is unique due to its combination of a benzyl group, thiazole ring, and aminohexyl chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H22N4O3S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
benzyl N-[(5S)-5-amino-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate |
InChI |
InChI=1S/C17H22N4O3S/c18-14(15(22)21-16-19-10-11-25-16)8-4-5-9-20-17(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12,18H2,(H,20,23)(H,19,21,22)/t14-/m0/s1 |
Clave InChI |
PVHOFKGGCRXPBM-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=NC=CS2)N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=NC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827492.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B11827500.png)

![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)

![4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B11827515.png)




![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827570.png)

